tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate
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Overview
Description
tert-Butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[44]nonane-1-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The synthetic route often starts with the preparation of the spirocyclic intermediate, followed by the introduction of the tert-butyl ester and other functional groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Functional groups can be substituted under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and result in various effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with different functional groups. For example:
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate These compounds share the spirocyclic core but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate lies in its specific functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C15H24N2O6 |
---|---|
Molecular Weight |
328.36 g/mol |
IUPAC Name |
tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C15H24N2O6/c1-14(2,3)23-13(21)17-7-5-6-15(17)8-10(18)16(12(15)20)9-11(19)22-4/h10,18H,5-9H2,1-4H3/t10-,15-/m1/s1 |
InChI Key |
MRHMNHAWMWGNBF-MEBBXXQBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]12C[C@H](N(C2=O)CC(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(N(C2=O)CC(=O)OC)O |
Origin of Product |
United States |
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